2-Azido-5-fluorobenzonitrile
Description
Significance of Azide (B81097) Functionality in Contemporary Organic Chemistry
Organic azides, characterized by the –N₃ functional group, hold a unique and important position in modern organic synthesis. nottingham.ac.uk Their utility stems from their diverse reactivity, allowing them to serve as precursors to a wide variety of nitrogen-containing compounds. kit.edu A key aspect of their chemistry is the excellent leaving group ability of molecular nitrogen (N₂), which drives many of their characteristic reactions. kit.edu
One of the most prominent applications of azides is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable 1,2,3-triazole rings and is widely used in medicinal chemistry, materials science, and bioconjugation due to its high efficiency and reliability. wikipedia.orgwikipedia.org Additionally, azides can be reduced to primary amines, making them valuable as "protected" amine synthons. nottingham.ac.uk This transformation is particularly useful as the azide group is relatively easy to introduce and its removal generates benign dinitrogen gas as the only byproduct. nottingham.ac.uk
Other significant reactions involving organic azides include the Staudinger reaction with phosphines to form iminophosphoranes, which can then be hydrolyzed to amines, and the Curtius rearrangement, where azides are converted to isocyanates. kit.eduwikipedia.org The versatility of the azide group makes it a crucial functional group in the synthesis of pharmaceuticals, natural products, and high-energy materials. kit.edu
Role of Fluorinated Benzonitriles in Advanced Chemical Synthesis
Fluorinated benzonitriles are a class of compounds that have gained considerable attention in advanced chemical synthesis, particularly in the fields of medicinal chemistry and materials science. ossila.comossila.com The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. For instance, fluorine can enhance metabolic stability, increase binding affinity to biological targets, and modify the lipophilicity of a molecule.
The nitrile group (–CN) is a versatile functional group that can be transformed into various other functionalities, including amines, carboxylic acids, and amides. rsc.org In the context of fluorinated benzonitriles, the presence of the electron-withdrawing fluorine atom can influence the reactivity of the nitrile group and the aromatic ring. osti.gov For example, the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other substituents. rsc.org
Fluorinated benzonitriles serve as key building blocks in the synthesis of a wide range of biologically active compounds, including anticancer agents, antimutagenic drugs, and central nervous system agents. ossila.comossila.com They are also utilized in the preparation of advanced materials such as persistent room-temperature phosphorescent dyes. ossila.com
Rationale for Investigating 2-Azido-5-fluorobenzonitrile (B6189064) in Academic Research Contexts
The compound this compound combines the unique chemical properties of both the azide and the fluorinated benzonitrile (B105546) functionalities, making it a subject of significant interest in academic research. The presence of these two reactive groups on the same aromatic scaffold offers a platform for the synthesis of complex and novel molecular architectures.
The rationale for investigating this specific compound is multifold:
Synergistic Reactivity: The interplay between the azide and the cyano group, influenced by the fluorine substituent, can lead to unique reactivity patterns and the formation of novel heterocyclic systems.
Medicinal Chemistry Scaffolds: This compound can serve as a versatile precursor for the synthesis of a diverse library of compounds for biological screening. The azide group allows for the introduction of various substituents via click chemistry, while the fluorinated benzonitrile core is a common motif in many pharmaceuticals. acs.orgnih.gov
Materials Science Applications: The potential for this molecule to be used in the development of new materials, such as functional polymers and energetic materials, is an active area of research. researchgate.net The azide group can be used for cross-linking or surface modification.
Mechanistic Studies: The study of the reactions of this compound can provide valuable insights into reaction mechanisms, such as nucleophilic aromatic substitution and cycloaddition reactions, and how they are influenced by the electronic effects of the substituents. rsc.org
Scope of the Academic Review
This review will focus exclusively on the chemical properties, synthesis, and reactivity of this compound. It will also explore its applications as a research chemical in the fields of medicinal chemistry and materials science. The article will adhere strictly to the provided outline and will not include any information regarding dosage, administration, or safety profiles.
Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃FN₄ lookchem.com |
| Molecular Weight | 162.126 g/mol lookchem.com |
| CAS Number | 756839-23-3 lookchem.com |
Synthesis of this compound
One reported synthetic route to this compound involves the reaction of 2-amino-5-fluorobenzonitrile (B1271947) with sodium azide. lookchem.com Another approach starts from 2,3-difluorobenzonitrile, which is reacted with sodium azide in hexane. lookchem.com
Reactivity and Applications of this compound
The reactivity of this compound is characterized by the distinct chemistries of its functional groups.
Medicinal Chemistry
The this compound scaffold is a valuable building block in medicinal chemistry. The azide group can participate in bioorthogonal "click" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. This is a powerful tool for drug discovery, enabling the efficient synthesis of compound libraries and the labeling of biomolecules. researchgate.net The fluorinated benzonitrile moiety is a common feature in various therapeutic agents, where the fluorine atom can enhance metabolic stability and binding affinity. For instance, fluorinated benzonitriles are found in inhibitors of hypoxia-inducible factor-2α (HIF-2α), a target in cancer therapy. acs.orgnih.gov
Materials Science
In materials science, the azide group of this compound can be utilized for the preparation of functional polymers and materials. Aromatic polyamides containing pendant azide groups have been shown to undergo crosslinking upon heat treatment, leading to materials with superior thermal and mechanical properties. researchgate.net The azide functionality can also be used to modify surfaces through photochemical conjugation, which has applications in the development of biosensors and other advanced materials. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H3FN4 |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
2-azido-5-fluorobenzonitrile |
InChI |
InChI=1S/C7H3FN4/c8-6-1-2-7(11-12-10)5(3-6)4-9/h1-3H |
InChI Key |
HYDYCWSALVVQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azido 5 Fluorobenzonitrile and Key Precursors
Strategies for Azide (B81097) Group Introduction into Fluorobenzonitrile Scaffolds
The introduction of the azide moiety onto the fluorobenzonitrile scaffold is a critical step that leverages established and advanced chemical reactions. The primary methods include nucleophilic aromatic substitution and advanced azide transfer reactions, each with specific applications and advantages.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for synthesizing 2-azido-5-fluorobenzonitrile (B6189064). This pathway is effective because the benzonitrile (B105546) ring is "activated" by electron-withdrawing groups (EWGs), such as the nitrile (-CN) and a nitro (-NO2) group or a halogen, which facilitate the attack of a nucleophile. chemistrysteps.commasterorganicchemistry.com The mechanism involves the addition of the nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. chemistrysteps.comvapourtec.com
A key synthetic route to this compound involves the precursor 2-fluoro-5-nitrobenzonitrile (B100134). ossila.comnih.gov In this molecule, the aromatic ring is strongly activated by both the nitrile and the nitro groups, which are powerful electron-withdrawing groups. chemistrysteps.com The substitution reaction is typically performed using an azide salt, such as sodium azide (NaN3), as the nucleophile.
The reaction proceeds via an SNAr mechanism where the azide ion (N3-) attacks the carbon atom bearing the nitro group. The presence of the electron-withdrawing cyano and fluoro substituents, particularly at positions ortho and para to the reaction site, helps to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. masterorganicchemistry.com The nitro group is displaced as a nitrite ion, yielding the final product, this compound. While the fluorine atom can also act as a leaving group in SNAr reactions, the nitro group is often more susceptible to displacement in this specific substitution pattern.
Table 1: Reaction Parameters for the Conversion of 2-Fluoro-5-nitrobenzonitrile
| Parameter | Details |
| Precursor | 2-Fluoro-5-nitrobenzonitrile |
| Reagent | Sodium Azide (NaN3) |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Key Feature | Aromatic ring activated by -CN and -NO2 groups |
| Leaving Group | Nitro group (-NO2) |
Dihalogenated benzonitriles, such as 2-bromo-5-fluorobenzonitrile (B41413), offer a pathway for selective synthesis. ossila.com The two halogen substituents, fluorine and bromine, exhibit different reactivities, which can be exploited to achieve regioselective substitution. In nucleophilic aromatic substitution reactions, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Consequently, the reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I. masterorganicchemistry.comnih.gov This is because the more electronegative fluorine atom polarizes the carbon it is attached to, making it more electrophilic and susceptible to nucleophilic attack. Therefore, when 2-bromo-5-fluorobenzonitrile is treated with an azide nucleophile, the fluoride (B91410) is preferentially displaced over the bromide. This selective reactivity allows for the formation of 2-azido-5-bromobenzonitrile, which can then be used in further transformations where the bromide is amenable to reactions like palladium-catalyzed cross-couplings. ossila.com
Table 2: Selective Azide Formation with 2-Bromo-5-fluorobenzonitrile
| Parameter | Details |
| Precursor | 2-Bromo-5-fluorobenzonitrile |
| Reagent | Azide source (e.g., NaN3) |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Selectivity | Fluoride is a more favorable leaving group than bromide |
| Primary Product | 2-Azido-5-bromobenzonitrile |
Azide transfer reactions, also known as diazo transfer reactions, provide an alternative method for introducing azide functionality. These reactions typically employ sulfonyl azides, such as tosyl azide (TsN3) or mesyl azide (MsN3), as the azide source. acs.org The general principle involves the reaction of the azide transfer agent with a substrate that has an active methylene or methine group, leading to the formation of a diazo compound. organic-chemistry.org
While direct azidation of an aromatic C-H bond on a simple benzonitrile system via this method is not standard, these reagents are highly effective for converting other functional groups. For instance, an amino group on a benzonitrile precursor can be converted to an azide group through a diazotization reaction followed by substitution with azide. More advanced applications involve transition-metal-catalyzed N-atom transfer reactions, which offer efficient ways to construct new carbon-nitrogen bonds. nih.gov Although often applied to the synthesis of amines or aziridines, the underlying principles of using azides as N-atom sources are relevant. The development of safer, polymer-supported sulfonyl azides has also improved the practicality of these transformations by mitigating the explosive hazards associated with low-molecular-weight sulfonyl azides. organic-chemistry.org
Nucleophilic Aromatic Substitution Pathways
Synthesis of Functionalized Fluorobenzonitrile Precursors
The availability of appropriately substituted fluorobenzonitrile precursors is essential for the synthesis of this compound. The strategic placement of halogen and other functional groups on the aromatic ring dictates the subsequent reaction pathways.
The synthesis of precursors like 2-bromo-5-fluorobenzonitrile and other ortho- or meta-substituted analogs involves multi-step synthetic sequences. youtube.commasterorganicchemistry.com The directing effects of the substituents on the benzene (B151609) ring guide the introduction of new functional groups.
For example, the synthesis of 5-bromo-2-fluorobenzonitrile (B68940), a key intermediate, can start from o-fluorobenzoyl chloride. google.com This precursor is first reacted with ammonia (B1221849) to form o-fluorobenzamide, which is then dehydrated to yield o-fluorobenzonitrile. The final step is a regioselective bromination. The fluorine atom is an ortho-, para-director; however, under specific conditions, such as using dibromohydantoin in concentrated sulfuric acid, the bromine can be directed to the meta position relative to the fluorine and para to the nitrile group, yielding the desired 5-bromo-2-fluorobenzonitrile. google.com The synthesis of various substituted patterns is crucial for accessing a range of functionalized building blocks for further chemical exploration. chemistrysteps.com
Reactivity and Mechanistic Investigations of 2 Azido 5 Fluorobenzonitrile
Bioorthogonal Cycloaddition Chemistry
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Kinetics and Bio-compatibility
The azide (B81097) group is a key functional group in bioorthogonal chemistry, a field focused on chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.com The biocompatibility of compounds like 2-azido-5-fluorobenzonitrile (B6189064) stems from the fact that the azide moiety is virtually absent in biological systems, preventing cross-reactivity with endogenous molecules. mdpi.com This allows for highly specific labeling and tracking of molecules in a cellular environment.
The primary reactions involving azides in this context are the Staudinger ligation and azide-alkyne cycloadditions, often termed "click chemistry". mdpi.comnih.gov These reactions are valued for their high efficiency and compatibility with aqueous, physiological conditions (pH 7). mdpi.com The kinetics of these reactions are a critical factor in their utility. For instance, the development of fluorinated aryl azides has been shown to significantly accelerate reaction rates. A study on perfluoroaryl azides demonstrated rate constants as high as 18 M⁻¹ s⁻¹ for the Staudinger reaction, showcasing the impact of electronic modifications on the azide's reactivity. nih.gov While specific kinetic data for this compound was not found in the search results, the presence of the electron-withdrawing fluorine and nitrile groups on the aromatic ring is expected to influence its reactivity in bioorthogonal ligations. The exquisite chemoselectivity of azide-based probes allows them to be used for monitoring the distribution and dynamics of biomolecules, such as glycans, in vivo. mdpi.com
Table 1: Key Features of Azide-Based Bioorthogonal Reactions
| Feature | Description | Relevance to Biocompatibility |
|---|---|---|
| Chemical Orthogonality | The azide group is abiotic and does not react with functional groups typically found in biological systems. | Prevents interference with native cellular processes, ensuring high specificity. mdpi.com |
| Biocompatible Conditions | Reactions proceed efficiently in aqueous environments at neutral pH and physiological temperatures. | Enables application in living cells and organisms without causing cellular damage. nih.gov |
| Favorable Kinetics | Reactions, such as those involving fluorinated azides, can proceed at a rapid pace. | Allows for efficient labeling and detection of biomolecules in real-time. nih.gov |
| High Yield | The reactions typically proceed to completion, forming stable covalent products with high efficiency. | Ensures robust and reliable labeling for imaging and analysis. mdpi.com |
Formation of Fluorescent Triazole Adducts
A significant application of aryl azides is in the synthesis of fluorescent 1,2,3-triazole adducts. nih.gov This is commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net In this reaction, an azide, such as this compound, reacts with a terminal alkyne to regioselectively form a stable 1,4-disubstituted triazole ring. researchgate.net
When the alkyne component is appended to a fluorophore, the resulting triazole conjugate becomes a fluorescent label. This strategy has been widely used for fluorescently tagging biomolecules. researchgate.net The triazole ring itself can be more than just a linker; it can be an integral part of the fluorophore system, with its fluorescent properties being tunable based on the substituents attached to the triazole core. nih.gov For example, studies on 4,5-bis(arylethynyl)-1,2,3-triazoles have shown that their optical properties, including emission maxima and quantum yields, can be adjusted by varying the substituents on the aryl rings. nih.gov The formation of these fluorescent adducts provides a powerful tool for applications in chemical biology, including the visualization of cellular components and processes. nih.govresearchgate.net
Azide-Staudinger Ligation
The Azide-Staudinger ligation is a highly chemoselective and biocompatible reaction used to form a stable amide bond. sigmaaldrich.comthermofisher.com First developed as a bioorthogonal tool by Saxon and Bertozzi, the reaction occurs between an azide and a specifically engineered triarylphosphine, which typically bears an ortho-ester group. mdpi.comnih.gov
The reaction mechanism proceeds in two main stages:
The phosphine (B1218219) attacks the terminal nitrogen of the azide, leading to the formation of an aza-ylide intermediate and the loss of dinitrogen (N₂). nih.govsigmaaldrich.com
This intermediate then undergoes rapid intramolecular rearrangement, where the nucleophilic aza-ylide attacks the proximal ester trap. Subsequent hydrolysis of the resulting amidophosphonium salt yields a stable amide bond between the two molecules and a phosphine oxide byproduct. thermofisher.comraineslab.com
A key advantage of the Staudinger ligation is that it proceeds without a catalyst and retains the stereochemistry of the reacting partners, which is crucial for applications in protein and peptide synthesis. raineslab.comnih.gov The reaction's orthogonality to biological functional groups has made it a valuable method for cell surface engineering and the labeling of biomolecules in vivo. mdpi.comnih.gov The development of new phosphine reagents and the use of electronically modified azides, such as perfluoroaryl azides, have led to reactions with significantly enhanced kinetics. nih.gov
Photochemistry of the Azide Moiety in Aromatic Systems
Photolytic Generation of Aryl Nitrenes
The photochemistry of aromatic azides is dominated by the photolytic cleavage of the N-N₂ bond upon UV irradiation, which results in the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive aryl nitrene intermediate. nsf.govresearchgate.net Aryl nitrenes are electron-deficient species that can exist in either a singlet or a triplet ground state, although most organic nitrenes possess a triplet ground state. nsf.gov
R-N₃ + hν → R-N + N₂
The generation of aryl nitrenes from precursors like this compound is a foundational step for various subsequent chemical transformations. researchgate.net Research on the photolysis of a related compound, 4-azido-2,3,5,6-tetrafluorobenzoic acid, has shown that photolysis generates a high yield of the triplet nitrene. nsf.gov These nitrene species are typically very unstable with sub-second lifetimes at room temperature. nsf.gov However, the stability and yield of the generated nitrene can be influenced by factors such as the substitution pattern on the aromatic ring and the surrounding environment (e.g., crystal packing or matrix isolation). nsf.govresearchgate.net
Intramolecular Rearrangements (e.g., to Azirenes)
Once formed, the highly reactive aryl nitrene can undergo several intramolecular rearrangements. One of the characteristic reactions of an aryl nitrene is ring expansion to a seven-membered ring ketenimine, also known as a dehydroazepine. This intermediate is often unstable and can be trapped by nucleophiles. Another potential, though often transient, rearrangement pathway involves the formation of a three-membered azirene ring. researchgate.net
Furthermore, rearrangements of the side chains are possible. For example, aroyl nitrenes, generated from aroyl azides, have been observed to rearrange to isocyanates. researchgate.net In the case of phenylnitrene itself, rearrangement can lead to the formation of cyanocyclopentadiene. researchgate.net The specific pathway taken depends on the electronic state of the nitrene (singlet vs. triplet) and the substitution on the aromatic ring. These rearrangements are often highly exothermic and can lead to a variety of isomeric products. researchgate.net
Subsequent Nucleophilic Trapping and Reaction Pathways
The electron-deficient aryl nitrene generated via photolysis is a potent electrophile and can be trapped by various nucleophiles. If the reaction is performed in the presence of nucleophilic solvents or trapping agents, the nitrene can be intercepted to form stable adducts. For instance, nitrenes readily undergo C-H insertion and C=C addition reactions. researchgate.net This reactivity forms the basis for photochemical surface modification, where perfluorophenyl azide (PFPA) derivatives are used to create covalent bonds with polymer surfaces upon UV exposure. researchgate.net
In the absence of external nucleophiles, the nitrene can react with neighboring molecules or undergo the intramolecular rearrangements discussed previously. The ability to generate a highly reactive species in situ with light provides spatiotemporal control over chemical reactions, a feature that is highly valuable in materials science and bioconjugation. researchgate.net
Table 2: Summary of Aryl Nitrene Reaction Pathways
| Reaction Type | Description | Example Product |
|---|---|---|
| Intramolecular Rearrangement | The nitrene rearranges to form more stable isomers. | Isocyanates, Dehydroazepines, Cyanocyclopentadienes. researchgate.net |
| C-H Insertion | The nitrene inserts into a carbon-hydrogen bond of a neighboring molecule. | Covalently modified polymers. researchgate.net |
| C=C Addition | The nitrene adds across a carbon-carbon double bond. | Aziridine derivatives. researchgate.net |
| Nucleophilic Trapping | The nitrene is intercepted by an external nucleophile (e.g., an amine or solvent). | Substituted aniline (B41778) derivatives. |
Photoconjugation Applications of Azido-Fluorinated Aromatic Compounds
Azido-fluorinated aromatic compounds are valuable tools in chemical biology and materials science, primarily for their application in photo-affinity labeling and bioconjugation. The introduction of fluorine atoms onto the aromatic ring of an aryl azide significantly influences its photochemical properties, enhancing its utility as a photo-crosslinker. Upon irradiation with UV light, aryl azides release dinitrogen (N₂) to generate highly reactive nitrene intermediates. These nitrenes can readily insert into C-H, N-H, and O-H bonds or undergo addition reactions with C=C double bonds, allowing for the formation of stable covalent linkages with nearby molecules.
The presence of electron-withdrawing fluorine atoms, as in this compound, can stabilize the resulting nitrene, potentially increasing the efficiency and selectivity of the cross-linking reaction. Fluorination has been shown to accelerate reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that is widely used for bioconjugation in living cells. nih.gov For instance, tetra-fluorinated aromatic azides exhibit remarkably fast SPAAC kinetics, making them suitable for labeling proteins and imaging cellular components like mitochondria with high efficiency. nih.gov
Furthermore, the combination of a fluorinated azido (B1232118) moiety with a fluorophore, such as a coumarin, can create fluorogenic photo-crosslinkers. researchgate.net These molecules are initially non-fluorescent but become fluorescent upon successful photo-crosslinking and covalent bond formation. researchgate.netrsc.org This "turn-on" fluorescence provides a direct method to visualize and track the labeling of target biomolecules, such as proteins, in complex biological systems. rsc.org The fast activation and fluorogenic nature of these probes make them powerful tools for studying molecular interactions, such as glycan-protein binding events in cell lysates. researchgate.net
| Fluorinated Azide Type | Application | Key Features | Reference |
|---|---|---|---|
| Tetra-fluorinated aromatic azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High kinetic constant (e.g., 3.60 M⁻¹ s⁻¹), enabling fast and efficient protein labeling and bioimaging in living cells. | nih.gov |
| Trifluorinated azido-coumarin | Fluorogenic Photo-crosslinking | Acts as a "dark" probe that becomes fluorescent upon photoactivation and covalent linkage to a target, allowing for traceable capture of binding events. | researchgate.net |
| m-Trifluoromethylaniline derivatives | Photo-affinity Labeling (PAL) | Undergoes photo-defluorination to produce a reactive benzoyl fluoride (B91410) intermediate that forms stable bonds with amines and thiols, featuring a fluorogenic signal upon amidation. | rsc.org |
Other Synthetic Transformations
The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations to yield other important chemical moieties.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid. libretexts.org This transformation typically proceeds in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.comlumenlearning.com The reaction can be catalyzed by either acid or base. libretexts.org
Acid-catalyzed hydrolysis: The nitrile is first protonated, which increases its electrophilicity. A weak nucleophile like water can then attack the carbon of the nitrile, leading to the formation of a protonated amide after a series of proton transfers. libretexts.org Further hydrolysis of the amide yields the carboxylic acid.
Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com Subsequent protonation by water forms an imidic acid, which then tautomerizes to an amide intermediate. libretexts.org Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt. chemistrysteps.com
Reduction: The nitrile group is readily reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a fundamental process in organic synthesis, providing a route to amines from alkyl halides or other precursors that can be converted to nitriles.
Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group. saskoer.ca This reaction provides a valuable method for the synthesis of ketones. The initial nucleophilic addition of the organometallic reagent to the carbon-nitrogen triple bond forms an imine anion intermediate. This intermediate is then hydrolyzed in a subsequent aqueous workup step to yield the final ketone product. saskoer.cayoutube.com It is common to use an excess of the organometallic reagent to ensure the reaction goes to completion. saskoer.ca Less reactive organometallic compounds, such as organocuprates (Gilman reagents), can also be used, sometimes offering greater selectivity. libretexts.org
| Transformation | Reagents | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid | libretexts.org |
| Base-Catalyzed Hydrolysis | ⁻OH, H₂O, Heat | Amide | Carboxylate Salt | libretexts.orgchemistrysteps.com |
| Reduction | 1. LiAlH₄, Ether; 2. H₂O | Imine | Primary Amine | |
| Reaction with Grignard Reagent | 1. R-MgX, Ether; 2. H₃O⁺ | Imine Anion | Ketone | saskoer.ca |
The functional groups of this compound serve as valuable synthons for the construction of various heterocyclic ring systems.
Tetrazoles: The most direct route to forming a tetrazole ring from a nitrile involves a [3+2] cycloaddition reaction with an azide source, typically sodium azide or hydrazoic acid. nih.gov This is a well-established method for synthesizing 5-substituted-1H-tetrazoles. organic-chemistry.org The reaction mechanism is debated but is thought to proceed via nitrile activation followed by cyclization. nih.gov The presence of electron-withdrawing groups on the benzonitrile (B105546), such as the fluorine atom and the azide group in the target molecule, lowers the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov Various catalysts, including zinc salts, can be employed to promote this transformation under milder conditions. organic-chemistry.orgrsc.org
Quinazolines: Quinazolines are a class of bicyclic heterocycles with significant medicinal importance. elifesciences.orgopenmedicinalchemistryjournal.com Their synthesis often starts from 2-aminobenzonitrile (B23959) or related precursors. While this compound is not a direct precursor, it can be readily converted into one. The azide group can be selectively reduced to an amine (e.g., via Staudinger reaction or catalytic hydrogenation) to yield 2-amino-5-fluorobenzonitrile (B1271947). This intermediate is a classic starting material for quinazoline (B50416) synthesis. For example, reaction with formamidine (B1211174) or guanidine (B92328) can lead to the formation of the pyrimidine (B1678525) ring, yielding the quinazoline core. scilit.com This two-step sequence, involving azide reduction followed by cyclization, represents a viable pathway to quinazoline derivatives from this compound. nih.gov
Aryl azides are precursors in the synthesis of high-energy-density materials, particularly those containing polynitrogen entities. The azide group can be elaborated to form larger, all-nitrogen structures. A key example is the formation of the pentazolate anion (cyclo-N₅⁻), a five-membered aromatic ring composed entirely of nitrogen atoms.
The synthesis of the pentazolate anion has been achieved through the decomposition of substituted aryl pentazoles. dtic.mil These aryl pentazoles are themselves synthesized from the corresponding aryl azides. The process involves the cleavage of the carbon-nitrogen bond connecting the aromatic ring to the pentazole ring, releasing the stable N₅⁻ anion. dtic.mil This strategy highlights the role of the aryl azide as a foundational building block for accessing these unique polynitrogen species. While the direct conversion of this compound into a polynitrogen anion is a complex process, the azide functionality is the critical reactive handle for initiating the necessary chemical transformations toward creating chains or rings of nitrogen atoms. researchgate.netusf.edu
Aryl azides can be converted into aryl amides through a base-catalyzed reaction with aldehydes. nih.gov This transformation offers a powerful alternative to traditional amide coupling methods, as it does not require a nucleophilic aniline precursor. nih.govnih.gov The reaction is particularly effective for electron-deficient aryl azides, making this compound a suitable substrate. researchgate.net
The proposed mechanism involves the following steps:
Enolate Formation: A base (e.g., KOH, t-BuOK) deprotonates the α-carbon of the aldehyde, forming an enolate anion. nih.gov
1,3-Dipolar Cycloaddition: The nucleophilic enolate attacks the terminal nitrogen of the aryl azide in a 1,3-dipolar cycloaddition. This forms a 5-hydroxytriazoline intermediate. nih.gov
Rearrangement and N₂ Extrusion: The triazoline intermediate is often unstable and undergoes rearrangement. This can occur either through thermal decomposition or upon mild acid workup. nih.gov The rearrangement leads to the extrusion of stable dinitrogen gas (N₂) and the formation of the final aryl amide product. nih.gov
This method is notable for its operational simplicity and the use of readily available starting materials. It has been successfully applied to a range of aryl azides and aldehydes, including α-substituted and α-unsubstituted variants, to produce the corresponding amides in good yields. researchgate.net
| Reactants | Base/Conditions | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Aryl Azide + α-monosubstituted Aldehyde | KOH, DMSO, Microwave (100°C) | Triazoline | N-Aryl Amide | researchgate.net |
| Aryl Azide + α-unsubstituted Aldehyde | t-BuOK, THF/t-BuOH, then acid workup | Triazoline | N-Aryl Amide | researchgate.net |
| Perfluoroaryl Azide + Aldehyde | K₂CO₃, room temperature | Triazoline | N-Perfluoroaryl Amide | nih.govresearchgate.net |
Academic Applications in Chemical Biology and Medicinal Chemistry
Bioorthogonal Labeling and Bioconjugation Methodologies
The azide (B81097) functional group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. Aryl azides, such as the one present in 2-Azido-5-fluorobenzonitrile (B6189064), are particularly useful due to their chemical stability and versatile reactivity. They can participate in reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") and photoaffinity labeling, enabling the precise modification and visualization of biomolecules. rsc.orgsioc.ac.cn
Metabolic glycan engineering is a powerful technique used to study the complex roles of sugars (glycans) in cellular processes. uni-konstanz.de This method involves introducing a synthetic sugar analog containing a chemical reporter, such as an azide, into cells. uni-konstanz.de The cell's metabolic machinery incorporates this unnatural sugar into its cell-surface glycoproteins. uni-konstanz.denih.gov The embedded azide then functions as a chemical handle, allowing for the attachment of probes for imaging or affinity purification via bioorthogonal reactions. nih.gov
Aryl azide-containing molecules have been successfully used in this context. For instance, sialic acid analogs equipped with an aryl azide photocrosslinker have been used to identify the binding partners of specific glycan-binding proteins. nih.gov Furthermore, polymers decorated with N-linked glycans and functionalized with a terminal aryl azide have been developed as photoactivatable ligands to covalently label specific target proteins upon UV irradiation. rsc.org A compound like this compound can serve as a key synthetic precursor for creating these sophisticated glycan-labeling probes.
Table 1: Applications of the Azide Group in Bioorthogonal Methodologies
| Methodology | Role of the Azide Group | Example Application |
|---|---|---|
| Metabolic Glycan Engineering | Incorporated into glycans via unnatural sugars to act as a chemical handle. | Imaging cell-surface glycosylation by "clicking" a fluorescent probe to the azide. uni-konstanz.denih.gov |
| Activity-Based Protein Profiling (ABPP) | Serves as a bioorthogonal tag on a chemical probe for two-step detection. dartmouth.edu | Labeling active enzymes in a cell lysate, followed by attachment of biotin (B1667282) for enrichment. nih.gov |
| Nucleic Acid Functionalization | Attached to nucleosides to allow for post-synthetic modification of DNA/RNA. d-nb.info | Attaching a fluorescent dye to a specific site on an RNA strand for structural studies. d-nb.info |
| Live-Cell Imaging | Acts as a fluorescence quencher in a fluorogenic probe that "lights up" upon reaction. nih.gov | Visualizing the localization of a target biomolecule in real-time without wash steps. rsc.org |
Activity-based protein profiling (ABPP) is a chemoproteomic technology that utilizes small-molecule probes to map the functional state of enzymes within complex biological systems. nih.govnomuraresearchgroup.com A typical activity-based probe (ABP) consists of a reactive group ("warhead") that covalently binds to the active site of an enzyme and a reporter tag for detection and analysis. nih.gov
To enhance the versatility of ABPP, a two-step approach known as click chemistry-ABPP (CC-ABPP) is often employed. In this strategy, the ABP is tagged with a small, bioorthogonal handle like an azide. dartmouth.edunih.gov After the probe labels its target enzymes in a proteome, a reporter molecule (e.g., a fluorophore or biotin) bearing a complementary alkyne group is attached via click chemistry. nih.gov The azide's small size and inertness towards biological nucleophiles make it an ideal choice for this purpose. dartmouth.edu The this compound structure could be integrated into the design of novel ABPs, where the azide serves as the bioorthogonal handle and the fluorinated benzonitrile (B105546) portion acts as a scaffold to confer selectivity towards specific enzyme targets.
The precise chemical modification of nucleic acids like DNA and RNA is crucial for studying their biological functions and for developing new therapeutic and diagnostic tools. Azide-modified nucleosides are versatile building blocks for achieving this functionalization through click chemistry. d-nb.info These modified nucleosides can be incorporated into oligonucleotides during synthesis. Subsequently, various molecules, such as fluorescent dyes or affinity tags, can be "clicked" onto the azide handle, allowing for site-specific labeling. d-nb.info
This methodology extends to aptamers, which are single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to targets with high affinity and specificity. rsc.orgresearchgate.net Chemical modification can enhance the stability and therapeutic potential of aptamers. nih.gov While incorporating azides into nucleic acids can be challenging due to their potential instability during standard synthesis protocols, their utility as a versatile chemical handle often outweighs these difficulties. d-nb.info Chemical structures derived from this compound could serve as novel reagents for introducing the azide group into nucleic acids or as part of the functional molecules to be attached.
Live-cell imaging allows researchers to study dynamic biological events in real time. A significant challenge in this field is to distinguish the signal from the probe specifically bound to its target from the background fluorescence of unbound probes. Fluorogenic probes address this challenge by being designed to "light up" or become fluorescent only after reacting with their intended target. nih.govnih.gov
A common strategy for designing fluorogenic probes involves using an azide to quench the fluorescence of a nearby dye through photoinduced electron transfer. nih.gov When the azide reacts with an alkyne via click chemistry, its electronic properties are altered, eliminating the quenching effect and causing a dramatic increase in fluorescence. nih.govrsc.org This "click-on" activation allows for imaging with a high signal-to-noise ratio, often without needing to wash away unbound probes. acs.org The this compound scaffold, with its distinct electronic features imparted by the fluoro and nitrile groups, is a promising platform for the rational design of such advanced fluorogenic probes for visualizing biological processes in living cells.
Table 2: Example of Fluorogenic Probe Activation
| Probe State | Description | Fluorescence |
|---|---|---|
| Unreacted Probe | The azide group is in close proximity to the fluorophore, quenching its emission. nih.gov | Low / "Off" |
| "Clicked" Probe | The azide undergoes cycloaddition with an alkyne, forming a triazole. This transformation alters the electronic properties and eliminates the quenching effect. nih.govacs.org | High / "On" |
Chemical Probe and Ligand Development
In medicinal chemistry, small aromatic and heterocyclic molecules often serve as foundational scaffolds for the construction of potent and selective drugs. sciencescholar.us The 2-aminobenzonitrile (B23959) framework, a close chemical relative and synthetic precursor to this compound, is a well-established building block for synthesizing a variety of pharmacologically important heterocyclic compounds, including quinazolinones. chemdad.comchemicalbook.com
The fluorinated benzonitrile core is particularly relevant in the development of inhibitors for p38 MAP kinase, an enzyme implicated in inflammatory diseases. nih.govresearchgate.net Potent inhibitors of p38α often feature a 4-fluorophenyl group that binds within a key hydrophobic pocket of the enzyme's ATP-binding site. mdpi.com The synthesis of these complex inhibitors frequently relies on heterobicyclic scaffolds built from functionalized aromatic precursors. nih.govmdpi.com this compound represents a valuable intermediate for synthesizing such inhibitors. In this context, the fluorobenzonitrile unit can form the critical drug-target interaction motif, while the azide group can be retained for further functionalization, used in a cycloaddition to form part of a heterocyclic ring, or converted to an amine to enable subsequent synthetic transformations.
Modulators of Protein-Protein Interactions (e.g., HIF-2α antagonists bearing related fluorobenzonitrile motifs)
The modulation of protein-protein interactions (PPIs) is a significant strategy in modern drug discovery, aiming to disrupt disease-related pathways. A key example is the inhibition of the Hypoxia-Inducible Factor-2α (HIF-2α), a transcription factor that is a primary driver in certain cancers, such as clear cell renal cell carcinoma (ccRCC). nih.govebi.ac.uknih.gov
HIF-2α exerts its oncogenic effects by forming a heterodimer with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. nih.govpatsnap.comresearchgate.net This HIF-2α/ARNT complex then binds to DNA and activates genes that promote tumor growth and angiogenesis. patsnap.commdpi.com The development of small molecules that can block this critical dimerization process represents a promising therapeutic approach. mdpi.comnih.gov
Researchers have successfully designed potent and selective HIF-2α inhibitors that feature a 5-fluorobenzonitrile motif, structurally related to this compound. These inhibitors function by binding to a specific internal cavity within the PAS-B domain of the HIF-2α protein. nih.govresearchgate.net This binding induces conformational changes that prevent the HIF-2α protein from effectively dimerizing with ARNT, thereby inhibiting its transcriptional activity. nih.govaacrjournals.org
Prominent examples of such inhibitors include PT2385 and Belzutifan (PT2977). nih.govnih.govnih.gov Structure-based drug design was instrumental in their development, highlighting the crucial role of the fluorobenzonitrile moiety in achieving potent antagonism. nih.govacs.org Belzutifan, a second-generation inhibitor, demonstrated improved potency and a better pharmacokinetic profile compared to its predecessor, PT2385. nih.govnih.govacs.org
Table 1: Examples of HIF-2α Antagonists with Fluorobenzonitrile Motifs
Synthesis of Fluorescent Probes for Biochemical Assays
In the field of chemical biology, fluorescent probes are indispensable tools for visualizing and studying biomolecules in real-time. The azide group in this compound makes it an excellent building block for synthesizing such probes through bioorthogonal "click chemistry." nih.govlumiprobe.com
The most widely used bioorthogonal reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with an alkyne to form a stable triazole ring. nih.govlumiprobe.cominterchim.fracs.org This reaction is highly specific and can occur in complex biological environments without interfering with native biochemical processes. lumiprobe.cominterchim.fr
The azide functionality of compounds like this compound can be incorporated into a fluorophore scaffold. Often, the azide group acts as a fluorescence quencher through a process like photoinduced electron transfer (PeT). rsc.org When the azido-probe reacts with an alkyne-tagged biomolecule (such as a protein, glycan, or nucleic acid), the formation of the triazole ring eliminates the quenching effect, leading to a significant increase in fluorescence. nih.govacs.orgrsc.org This "turn-on" mechanism allows for the detection of specific molecules with a high signal-to-noise ratio, as the probe only becomes brightly fluorescent upon reacting with its target. nih.govnih.govresearchgate.net
This strategy has been used to design a wide array of fluorogenic probes based on scaffolds like coumarins, fluoresceins, and rhodamines, enabling sensitive biomolecule detection in living cells under "no-wash" conditions. nih.govrsc.orgacs.orgnih.gov The versatility of the azide group allows for its integration into various molecular designs to create probes that span the visible spectrum and are tailored for specific biological imaging applications. rsc.orgacs.org
Table 2: Principles of Azide-Based Fluorescent Probes
Contributions to Materials Science and Advanced Functional Materials Research
Synthesis of Optoelectronic Materials
The unique electronic properties of the benzonitrile (B105546) core make it an attractive component for optoelectronic materials. The electron-withdrawing nature of the nitrile group can influence the energy levels of organic molecules, a critical factor in the design of materials for OLEDs and other electronic devices.
Development of Thermally Activated Delayed Fluorescence (TADF) Emitters for Organic Light-Emitting Diodes (OLEDs)
TADF emitters represent a third generation of OLED materials that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The design of TADF molecules often involves the combination of electron-donating and electron-accepting units to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) states.
While various benzonitrile derivatives have been successfully incorporated as acceptor moieties in TADF emitters, the specific use of 2-Azido-5-fluorobenzonitrile (B6189064) in the synthesis of these materials is not prominently reported. Research in this area has explored a range of acceptor cores, including those based on nicotinonitrile and dibenzonitrile-substituted dipyridophenazine, to create efficient blue and red TADF emitters. kyushu-u.ac.jpnih.govmdpi.comsemanticscholar.org For example, donor-acceptor-donor (D-A-D) structures utilizing nicotinonitrile derivatives have been shown to be effective TADF emitters. kyushu-u.ac.jp Similarly, highly rigid acceptor units derived from dibenzonitrile-substituted dipyridophenazine have been employed to construct efficient red TADF emitters with high photoluminescence quantum yields. nih.govmdpi.comsemanticscholar.org
The potential of this compound in this context would likely lie in its role as a synthetic intermediate. The azide (B81097) group could be converted to other functional groups, such as an amine, which can then be used to build more complex molecular architectures suitable for TADF applications. Its precursor, 2-Amino-5-fluorobenzonitrile (B1271947), is recognized as a valuable building block for synthesizing heterocyclic compounds, which are foundational structures in many organic electronic materials. nbinno.com
Integration into Photoactive and Responsive Polymeric Architectures
Photoactive polymers, which respond to light stimuli, are a significant area of materials research with applications ranging from data storage to smart coatings. The incorporation of chromophores and other photo-responsive units into a polymer backbone is a key synthetic strategy.
Currently, there is no direct evidence in the scientific literature of this compound being integrated into photoactive polymeric architectures. The research on such polymers tends to focus on the incorporation of well-established photochromic molecules or the development of novel monomer units with inherent photo-responsive properties.
Functionalization of Surfaces and Nanostructured Materials
The ability to modify the surfaces of materials is crucial for a wide range of technologies, including sensors, catalysis, and biocompatible coatings. Aryl azides are known to be effective reagents for surface functionalization due to the reactivity of the nitrene intermediate generated upon photolysis or thermolysis.
Although the specific use of this compound for surface functionalization is not detailed in existing research, the broader class of fluorinated aryl azides has been explored for this purpose. The high reactivity of the azide group allows for the covalent attachment of the molecule to a variety of surfaces. The fluorine and nitrile functionalities of this compound could impart unique properties to the modified surface, such as altered hydrophobicity and electronic characteristics.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Characterization
Quantum chemical calculations are instrumental in characterizing the fundamental properties of 2-Azido-5-fluorobenzonitrile (B6189064). Methods such as Density Functional Theory (DFT) are commonly employed to model its behavior with a high degree of accuracy.
Theoretical studies on the electronic structure of molecules similar to this compound, such as fluorinated benzonitriles and aryl azides, reveal the significant influence of substituent groups on the molecule's frontier molecular orbitals (HOMO and LUMO). acs.orgumons.ac.be The introduction of a fluorine atom and an azido (B1232118) group can effectively alter the electron distribution and energy levels within the molecule. nih.gov
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). For this compound, the calculations would likely show a primary absorption band corresponding to the HOMO-LUMO transition. The fluorination of the benzene (B151609) ring is known to have opposing effects on the electronic energy levels, which can lead to either a blue-shift or a red-shift of the absorption maximum depending on the specific interactions. umons.ac.be
IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as the characteristic asymmetric and symmetric stretches of the azido group and the stretching of the nitrile bond. nih.govresearchgate.net
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors allow for the prediction of ¹H and ¹³C NMR chemical shifts. rsc.org These predictions are valuable for confirming the molecular structure and for understanding the electronic environment of the different atoms within the molecule.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| UV-Vis | λmax (in solution) | ~250-280 nm |
| IR | Azide (B81097) (N₃) Asymmetric Stretch | ~2100-2150 cm⁻¹ |
| IR | Nitrile (C≡N) Stretch | ~2220-2240 cm⁻¹ |
| ¹³C NMR | C-CN | ~115-120 ppm |
| ¹³C NMR | C-N₃ | ~140-145 ppm |
Note: The values in this table are hypothetical and based on typical ranges for similar functional groups.
The three-dimensional arrangement of atoms in this compound can be determined through geometry optimization calculations. While the benzene ring is largely planar, the rotational barrier of the azido group relative to the ring is a key conformational parameter. chemrxiv.org Computational studies on substituted benzenes and phenyl azides are used to determine the most stable conformations. rsc.orgacs.orgresearchgate.net For this compound, it is expected that the most stable conformer will have the azido group lying in the plane of the benzene ring to maximize conjugation, although out-of-plane conformations may also exist as local minima. The precise bond lengths and angles determined from these calculations provide a detailed picture of the molecule's geometry. nih.gov
Reaction Mechanism Elucidation
Theoretical chemistry plays a crucial role in understanding the pathways and energetics of reactions involving this compound.
For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry of the transition state and calculating its energy is essential for determining the reaction's activation energy, which governs the reaction rate. mit.edu For reactions involving aryl azides, such as cycloadditions or thermal decomposition, computational methods can be used to locate the transition state structures. acs.orgresearchgate.net For instance, in a [3+2] cycloaddition reaction with an alkyne, the transition state would reveal the extent of bond formation between the azide and the alkyne. The calculated energy barrier provides a quantitative measure of the reaction's feasibility.
Table 2: Hypothetical Calculated Energy Barriers for Reactions of this compound
| Reaction Type | Reactant | Activation Energy (kcal/mol) |
|---|---|---|
| [3+2] Cycloaddition | Ethyne | 20-25 |
Note: The values in this table are hypothetical and based on typical ranges for similar reactions.
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. rsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For reactions of this compound, particularly those involving charge separation in the transition state, polar solvents would be expected to lower the activation energy by stabilizing the transition state more than the reactants. rsc.org The choice of solvent can also influence the regioselectivity of cycloaddition reactions. nih.govmdpi.com
Many reactions of azides are catalyzed by metal ions, most notably copper(I) in the azide-alkyne cycloaddition (CuAAC). acs.orguva.nl Computational studies can elucidate the mechanism of this catalysis by modeling the coordination of the metal ion to the reactants. researchgate.net In the case of this compound reacting with an alkyne in the presence of a copper(I) catalyst, theoretical calculations would likely show the formation of a copper-acetylide intermediate, which then reacts with the azide. These models can help to explain the high efficiency and regioselectivity of such catalyzed reactions by detailing the step-by-step transformation and the energetics of each step. mdpi.com
In Silico Design and Optimization
In silico design and optimization encompass a suite of computational tools that allow for the virtual screening, design, and refinement of molecules with desired properties. For derivatives of this compound, these methods are invaluable for predicting their chemical behavior and potential biological activity before undertaking laborious and costly synthesis.
The azido group is a versatile functional group, well-known for its participation in 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry." Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and regioselectivity of such reactions involving this compound.
Theoretical studies on similar aryl azides demonstrate that the electronic nature of the substituents on the aromatic ring significantly influences the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn governs the reaction rate and outcome. For this compound, the electron-withdrawing nature of the nitrile and fluorine groups is expected to lower the energy of the azide's LUMO, enhancing its reactivity towards electron-rich dipolarophiles.
DFT calculations can be employed to model the transition states of possible cycloaddition pathways (e.g., with alkynes or alkenes). By calculating the activation energies for the formation of different regioisomers (e.g., 1,4- vs. 1,5-substituted triazoles), the preferred reaction outcome can be predicted. For instance, in the reaction of azides with unsymmetrical alkynes, the analysis of activation free energies associated with different reaction channels can indicate high regioselectivity. researchgate.net This predictive power is crucial for designing synthetic routes that yield the desired isomer, which is often critical for biological activity.
Table 1: Representative Theoretical Data for Reactivity Analysis
| Parameter | Description | Typical Computational Method | Predicted Influence on this compound |
|---|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to nucleophilicity. | DFT (e.g., B3LYP/6-31G*) | Expected to be lowered by -CN and -F groups. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electrophilicity. | DFT (e.g., B3LYP/6-31G*) | Expected to be significantly lowered, enhancing reactivity with electron-rich species. |
| Activation Energy (ΔG‡) | The energy barrier for a reaction; determines reaction rate. | DFT Transition State Search | Lower ΔG‡ predicted for reactions with electron-rich dipolarophiles. |
This table is illustrative, based on general principles of computational chemistry applied to aryl azides.
Derivatives of this compound, particularly the triazoles formed from its cycloaddition reactions, are of interest as potential ligands for biological targets like enzymes and receptors. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.
The process involves generating a three-dimensional model of the ligand (a derivative of this compound) and docking it into the active site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. The docking algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, calculating a scoring function for each to estimate the binding affinity.
Subsequent molecular interaction analysis reveals the specific forces stabilizing the ligand-protein complex. These can include:
Hydrogen Bonds: The nitrogen atoms of the triazole ring or the nitrile group could act as hydrogen bond acceptors.
Hydrophobic Interactions: The fluorinated benzene ring can engage in hydrophobic or halogen bonding interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic ring can stack with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
For example, docking studies on pyrimidine-5-carbonitrile derivatives, which share the cyano-substituted aromatic motif, have been used to evaluate their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Similar in silico approaches could identify promising biological targets for derivatives of this compound and guide the design of more potent and selective inhibitors.
Table 2: Key Interactions in Ligand-Target Binding
| Interaction Type | Potential Functional Group on Ligand | Interacting Protein Residue (Example) |
|---|---|---|
| Hydrogen Bonding | Nitrile (-CN), Triazole Nitrogens | Serine, Threonine, Asparagine, Glutamine |
| Halogen Bonding | Fluorine (-F) | Carbonyl oxygen of the protein backbone |
| Pi-Pi Stacking | Benzene Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
This table presents potential interactions for derivatives of this compound.
Computational chemistry provides essential tools for predicting spectroscopic properties, which can then be used to validate experimentally synthesized compounds. For this compound, DFT calculations can simulate its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.
A computational study on the related molecule 2-amino-5-fluorobenzonitrile (B1271947) utilized DFT with the B3LYP functional to calculate its harmonic vibrational frequencies. derpharmachemica.com The calculated frequencies, after applying a scaling factor to account for anharmonicity and basis set limitations, showed excellent agreement with the experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. derpharmachemica.com This allows for the confident assignment of specific vibrational modes to the observed spectral bands. For this compound, such calculations would be expected to predict a strong characteristic stretching frequency for the azide (-N₃) group, typically in the range of 2100-2160 cm⁻¹, and for the nitrile (-C≡N) group, around 2220-2240 cm⁻¹.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, such as the HOMO to LUMO transition, and their corresponding oscillator strengths, which correlate with the intensity of absorption bands. derpharmachemica.com These theoretical spectra can be invaluable for confirming the identity and purity of the synthesized compound.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Computational Method for Prediction |
|---|---|---|---|
| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 | DFT Frequency Calculation |
| Nitrile (-C≡N) | Stretch | 2220 - 2240 | DFT Frequency Calculation |
| C-F Bond | Stretch | 1000 - 1400 | DFT Frequency Calculation |
Ranges are typical and specific calculated values would depend on the level of theory and basis set used.
Future Directions and Emerging Research Avenues
Innovations in Green Synthetic Methodologies for 2-Azido-5-fluorobenzonitrile (B6189064)
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a compound like this compound, future research will likely focus on moving away from traditional synthetic routes that may involve harsh reagents or produce significant waste. Innovations in this area are expected to concentrate on several key green chemistry principles.
One promising avenue is the adoption of catalytic systems that are both efficient and recyclable. For the synthesis of aryl azides in general, methods that avoid metal catalysis are being explored. For instance, the use of arenediazonium tosylates, which can be prepared in situ from the corresponding anilines, allows for the synthesis of aromatic azides in water at room temperature, generating clean products without the need for extensive purification semanticscholar.orgorganic-chemistry.org. Another approach that aligns with green chemistry principles is the use of ionic liquids, which can act as recyclable solvents and catalysts. A novel green synthetic route for benzonitrile (B105546) has been demonstrated using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase separation agent, leading to high yields and easy recovery of the catalyst system rsc.org.
Furthermore, the development of one-pot domino reactions represents a powerful strategy for increasing synthetic efficiency and reducing waste. By combining multiple reaction steps into a single, continuous process, the need for isolating and purifying intermediates is eliminated. Research into domino one-pot approaches for the synthesis of functionalized benzonitriles is already underway, demonstrating the feasibility of constructing complex molecules in a more streamlined and sustainable manner thieme-connect.comthieme-connect.com.
The following table summarizes potential green synthetic approaches for this compound:
| Green Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Aqueous Synthesis via Diazonium Tosylates | - Uses water as a solvent- Mild reaction conditions (room temperature)- No metal catalyst required | - Reduced environmental impact- Enhanced safety- High purity of the final product |
| Ionic Liquid-Based Synthesis | - Ionic liquid acts as a recyclable catalyst and solvent- Can eliminate the need for metal salt catalysts | - Simplified separation and purification- Potential for continuous flow processes- High conversion and yield |
| One-Pot Domino Reactions | - Multiple reaction steps in a single pot- Avoids isolation of intermediates | - Increased synthetic efficiency- Reduced solvent and reagent consumption- Time and cost savings |
Expanding the Scope of Bioorthogonal Applications in Complex Biological Systems
The azide (B81097) group is a cornerstone of bioorthogonal chemistry, allowing for the selective labeling and visualization of biomolecules in living systems without interfering with native biological processes nih.gov. The presence of both an azide and a fluorine atom in this compound makes it a particularly interesting candidate for the development of next-generation bioorthogonal probes.
Future research in this area will likely focus on leveraging the electronic properties of the fluorine substituent to enhance the reactivity and specificity of bioorthogonal reactions. It has been shown that perfluoroaryl azides exhibit significantly faster reaction rates in [3+2] cycloadditions with enamines compared to their non-fluorinated counterparts, an effect attributed to the lowering of the azide's LUMO energy nsf.gov. This suggests that this compound could be a highly reactive partner in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a widely used copper-free click chemistry method nih.gov.
The development of fluorogenic probes is another exciting frontier. These are molecules that are initially non-fluorescent but become highly fluorescent upon reaction with a specific target. A bioorthogonal fluorescence-based assay has been developed to assess the uptake and delivery of azido-compounds into bacteria, demonstrating the power of this approach for studying biological processes nih.gov. Future work could involve designing systems where the reaction of this compound with a specific biological target triggers a fluorescent signal, enabling real-time imaging of molecular events.
Moreover, the development of mutually orthogonal bioorthogonal reactions allows for the simultaneous labeling of multiple biomolecules within the same biological system escholarship.org. The unique reactivity of this compound could be exploited to create new bioorthogonal pairs that are compatible with existing methods, expanding the toolbox available to chemical biologists.
Development of Next-Generation Functional Materials with Azido-Fluorobenzonitrile Moieties
The azide and nitrile functionalities in this compound make it a versatile building block for the synthesis of advanced functional materials. The azide group can participate in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient method for linking molecules together nanosoftpolymers.com. The nitrile group, on the other hand, can be transformed into a variety of other functional groups, providing further opportunities for material modification.
Future research in this area is expected to focus on the incorporation of this compound into polymers to create materials with novel properties. Azide-functionalized polymers are already being used as energetic binders and in the development of anion exchange membranes nih.gov. The introduction of the fluorobenzonitrile moiety could impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.
The synthesis of functionalized monomers that can be readily polymerized is a key step in this process. Readily accessible azido-alkyne-functionalized monomers have been used to synthesize cyclodextrin analogues via click oligomerization, demonstrating the feasibility of this approach rsc.org. By designing and synthesizing monomers based on this compound, researchers could create a new class of polymers with precisely controlled architectures and functionalities.
The following table outlines potential applications of this compound in functional materials:
| Material Type | Method of Incorporation | Potential Properties and Applications |
| Functional Polymers | - Polymerization of a this compound-containing monomer- Post-polymerization modification with this compound | - Enhanced thermal and chemical stability- Tunable electronic and optical properties- Applications in membranes, coatings, and electronic devices |
| Cross-Linked Networks | - "Click" cross-linking of polymers with pendant alkyne groups using this compound | - Improved mechanical strength and solvent resistance- Creation of hydrogels and responsive materials |
| Surface Modification | - Grafting this compound onto surfaces via click chemistry | - Alteration of surface energy and wettability- Immobilization of biomolecules or catalysts |
Advanced Integrated Experimental and Computational Approaches for Mechanistic Discovery
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and functional molecules. The integration of experimental and computational techniques provides a powerful approach for elucidating the intricate details of chemical transformations. For this compound, such integrated studies are expected to play a key role in unlocking its full potential.
Density Functional Theory (DFT) has emerged as a valuable tool for studying the reactivity and selectivity of cycloaddition reactions involving aryl azides nih.govresearchgate.netmdpi.com. Computational studies can provide insights into the electronic structure of reactants and transition states, helping to explain experimentally observed outcomes and predict the feasibility of new reactions. For example, DFT calculations have been used to understand the accelerated rates of cycloaddition reactions of perfluorinated aryl azides with enamines, attributing the effect to favorable orbital interactions nsf.gov. Similar studies on this compound could elucidate the influence of the fluorine and nitrile substituents on its reactivity in various cycloaddition reactions.
Experimental techniques such as kinetic studies and spectroscopic analysis provide the necessary data to validate and refine computational models. By combining these approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity of this compound, enabling the development of more efficient and selective synthetic transformations.
Exploration of Novel Reactivity Patterns and Derivatizations
The unique combination of functional groups in this compound opens the door to the exploration of novel reactivity patterns and the synthesis of a wide range of derivatives. While the azide group is well-known for its participation in cycloaddition and Staudinger reactions, and the nitrile group can be hydrolyzed or reduced, the interplay between these functionalities in the context of the fluorinated aromatic ring could lead to unexpected and useful transformations.
Future research will likely focus on expanding the scope of cycloaddition reactions involving this compound. Beyond the well-established reactions with alkynes, the reactivity of this compound with other dipolarophiles, such as allenes, could be investigated nih.gov. The development of novel synthetic routes to functionalized benzonitriles, such as domino one-pot approaches, will also be a key area of research, enabling the rapid diversification of the this compound scaffold thieme-connect.comthieme-connect.com.
Furthermore, the synthesis of derivatives with additional functional groups could lead to new applications. For example, the introduction of a hydroxyl or amino group could facilitate the incorporation of this compound into biological molecules or provide a handle for further chemical modification nbinno.comchemrxiv.org. The development of new methods for the synthesis of azido-propargyloxy 1,3,5-triazine derivatives and hyperbranched polymers from azido-acetylene monomers highlights the potential for creating complex molecular architectures from simple azido-functionalized building blocks mdpi.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-azido-5-fluorobenzonitrile in laboratory settings?
- Methodological Answer : A plausible synthesis involves introducing the azide group to a pre-functionalized fluorobenzonitrile precursor. For example, nucleophilic substitution of a halogen (e.g., bromine or chlorine) in 5-fluoro-2-halobenzonitrile using sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO under reflux conditions. Catalysts such as phase-transfer agents may enhance reactivity .
- Key Considerations : Monitor reaction progress via TLC or NMR to avoid over-azidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm aromatic proton environments and fluorine coupling patterns. IR spectroscopy can identify the azide stretch (~2100 cm) and nitrile group (~2230 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHFN, theoretical 162.13 g/mol) .
- Elemental Analysis : Verify C, H, N, and F percentages to confirm stoichiometry.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Azide Hazard : Azides are shock-sensitive and may decompose explosively. Avoid grinding, excessive heat, or contact with heavy metals. Conduct reactions in a fume hood with blast shields .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Label containers with hazard symbols (e.g., explosive and toxic warnings) .
Advanced Research Questions
Q. How does the electron-withdrawing nitrile group influence the reactivity of the azide moiety in this compound?
- Methodological Answer : The nitrile group increases the electrophilicity of the adjacent carbon, accelerating "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC). Kinetic studies using UV-Vis spectroscopy or in-situ IR can quantify reaction rates. Compare with analogs lacking electron-withdrawing groups to isolate electronic effects .
- Data Contradictions : Some fluorobenzonitrile derivatives exhibit reduced azide stability due to resonance effects. Calorimetry (DSC) is advised to assess decomposition thresholds under varying conditions .
Q. What strategies mitigate competing side reactions during functionalization of this compound in multistep syntheses?
- Methodological Answer :
- Selective Protection : Temporarily protect the azide using trimethylsilyl groups during nitrile or fluorine modifications. Deprotect with fluoride sources (e.g., TBAF) .
- Solvent Optimization : Use non-nucleophilic solvents (e.g., THF, acetonitrile) to avoid azide displacement.
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions to minimize undesired byproducts .
Q. How can computational modeling predict the stability and regioselectivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model transition states for azide decomposition pathways (e.g., Curtius rearrangement) using software like Gaussian or ORCA. Compare activation energies with experimental DSC data .
- Molecular Dynamics : Simulate solvent effects on click chemistry efficiency to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
